2-(3-Bromo-2-fluorophenyl)-2-hydroxyacetic acid
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Overview
Description
2-(3-Bromo-2-fluorophenyl)-2-hydroxyacetic acid is an organic compound with a molecular formula of C8H6BrFO3 This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, along with a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-fluorophenyl)-2-hydroxyacetic acid typically involves the following steps:
Bromination and Fluorination: The starting material, phenylacetic acid, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring.
Hydroxylation: The intermediate compound is then subjected to hydroxylation to introduce the hydroxy group at the alpha position relative to the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2-fluorophenyl)-2-hydroxyacetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine and fluorine atoms can be reduced under specific conditions.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-(3-Bromo-2-fluorophenyl)-2-hydroxyacetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-fluorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms can influence its reactivity and binding affinity to various enzymes and receptors. The hydroxyacetic acid moiety can participate in hydrogen bonding and other interactions that modulate its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-2-fluorophenyl)-2-hydroxyacetic acid
- 2-(3-Bromo-2-chlorophenyl)-2-hydroxyacetic acid
- 2-(3-Bromo-2-methylphenyl)-2-hydroxyacetic acid
Uniqueness
2-(3-Bromo-2-fluorophenyl)-2-hydroxyacetic acid is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C8H6BrFO3 |
---|---|
Molecular Weight |
249.03 g/mol |
IUPAC Name |
2-(3-bromo-2-fluorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6BrFO3/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
InChI Key |
OLEHZVKPVOCXDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C(C(=O)O)O |
Origin of Product |
United States |
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